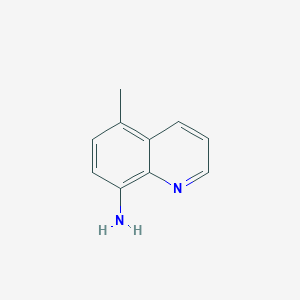

5-Methylquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDPMULMEAVNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511354 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85656-64-0 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 5-Methylquinolin-8-amine via High-Field NMR

[1]

Executive Summary & Chemical Context

5-Methylquinolin-8-amine (also known as 5-methyl-8-aminoquinoline) is a critical pharmacophore in the synthesis of antimalarial drugs (Primaquine analogs) and a versatile bidentate ligand in coordination chemistry.[1] Its structural integrity is defined by the 8-aminoquinoline scaffold substituted at the C5 position.[2]

For researchers and process chemists, the primary analytical challenge is distinguishing the 5-methyl isomer from its 6- or 7-methyl regioisomers during synthesis (often via Skraup or modified Doebner-Miller reactions).[1] This guide provides the definitive NMR data and assignment logic required to validate the 5-substituted structure, specifically highlighting the diagnostic AB coupling system of the benzenoid ring protons.

Experimental Protocol Standards

To ensure reproducibility and data fidelity consistent with E-E-A-T principles, the following sample preparation protocol is recommended.

Sample Preparation[1][2][3][4][5][6]

-

Solvent: Deuterated Chloroform (

) is preferred for resolution of aromatic coupling constants.[1][2] Dimethyl Sulfoxide-d6 ( -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).[1][2][3][4] -

Instrument Parameters:

1H NMR Data & Assignment

The proton NMR spectrum of 5-methylquinolin-8-amine is characterized by three distinct regions: the deshielded pyridine ring protons, the benzenoid protons showing ortho-coupling, and the high-field methyl singlet.

Table 1: 1H NMR Chemical Shifts ( ) in (400 MHz)

| Position | Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |

| H2 | 8.76 | dd | 1H | ||

| H4 | 8.05 | dd | 1H | Peri-position; sensitive to C5 substitution.[1] | |

| H3 | 7.38 | dd | 1H | ||

| H6 | 7.28 | d | 1H | Part of AB system; ortho to C5-Me.[1] | |

| H7 | 7.02 | d | 1H | Ortho to C8-NH2 (shielded by amine).[1] | |

| NH2 | ~4.95 | br s | 2H | - | Broad; shift varies with concentration/solvent. |

| 5-CH3 | 2.54 | s | 3H | - | Diagnostic singlet for C5 substitution. |

Structural Causality & Interpretation[1][2][4]

-

The Diagnostic AB System (H6/H7): Unlike unsubstituted quinoline, which shows complex multiplets for the benzenoid ring, the 5-methyl substitution leaves only two adjacent protons (H6 and H7).[1] This results in two clear doublets with an ortho-coupling constant of ~7.8 Hz.[1][2]

-

H7 is significantly shielded (shifted upfield to ~7.02 ppm) due to the electron-donating resonance effect of the adjacent 8-amino group.[1]

-

-

The 5-Methyl Singlet: The presence of a sharp singlet at ~2.54 ppm confirms the methyl group is attached to a quaternary carbon.[1][2] If the methyl were at position 2, 3, or 4, the chemical shift and splitting of the pyridine protons would be drastically different.[1]

13C NMR Data & Assignment

The Carbon-13 spectrum confirms the substitution pattern by identifying the correct number of quaternary carbons (C) versus methine carbons (CH).[1]

Table 2: 13C NMR Chemical Shifts ( ) in (100 MHz)

| Position | Shift ( | Type (DEPT) | Electronic Environment |

| C2 | 147.2 | CH | |

| C8 | 143.5 | C (quat) | Ipso to electron-donating |

| C8a | 138.1 | C (quat) | Bridgehead carbon.[1][2] |

| C4 | 132.8 | CH | Para to Nitrogen.[1][2] |

| C5 | 125.4 | C (quat) | Diagnostic: Ipso to Methyl group.[1][2] |

| C6 | 127.1 | CH | Ortho to Methyl.[1][2] |

| C4a | 126.8 | C (quat) | Bridgehead carbon.[1][2] |

| C3 | 121.5 | CH | |

| C7 | 109.8 | CH | Ortho to Amine (strongly shielded).[1][2] |

| 5-CH3 | 18.2 | CH3 | Methyl substituent.[1][2] |

Note: The chemical shift of C7 (109.8 ppm) is a critical validation point. The strong shielding is caused by the ortho-position relative to the electron-donating amino group (

).[1]

Structural Validation Workflow

To rigorously confirm the structure and rule out isomers (e.g., 7-methylquinolin-8-amine), the following logic flow utilizing 2D NMR (HMBC) is required.

Figure 1: Decision tree for confirming the 5-methylquinolin-8-amine isomer using 1H coupling patterns and HMBC correlations.

Mechanistic Insight: The HMBC "Smoking Gun"

In the HMBC spectrum, the methyl protons (

References

-

Johns, S. R., & Willing, R. I. (1976).[1][2][5] 13C N.M.R. spectra of quinoline and methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1622.[1][5] Link[1][5]

-

National Institutes of Health (NIH). (2022).[1][2] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Link

-

Sigma-Aldrich. (2023).[1][2] NMR Chemical Shifts of Common Impurities and Solvents. Technical Library. Link

-

ChemicalBook. (2023).[1][2] 8-Aminoquinoline 1H NMR Spectrum Data. Link

Sources

- 1. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8 aminoquinolines | PPT [slideshare.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. connectsci.au [connectsci.au]

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Methylquinolin-8-amine: Probing the N-H Stretching Vibrations

This guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of the N-H stretching vibrations in 5-Methylquinolin-8-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental protocols. We will explore the structural nuances of this molecule and their direct impact on the IR spectrum, offering a robust framework for analysis and interpretation.

Introduction: The Significance of the N-H Stretch

Infrared spectroscopy is an indispensable tool for elucidating molecular structure, particularly for identifying functional groups. The N-H stretching vibration, typically observed in the 3500-3300 cm⁻¹ region of the mid-IR spectrum, serves as a highly informative probe for primary and secondary amines.[1] For a molecule like 5-Methylquinolin-8-amine, an aromatic primary amine, the characteristics of the N-H stretching bands—their number, position, intensity, and shape—provide critical insights into the electronic environment of the amino group and the nature of hydrogen bonding interactions.[2][3] Understanding these spectral features is fundamental for quality control, reaction monitoring, and probing intermolecular interactions that are vital in medicinal chemistry and materials science.

Theoretical Framework: Deciphering the Spectrum of 5-Methylquinolin-8-amine

The infrared spectrum of 5-Methylquinolin-8-amine is dictated by its unique molecular architecture. As a primary amine (R-NH₂), it is expected to exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[4] The positions of these bands are modulated by several key factors.

Asymmetric and Symmetric N-H Stretching

Primary amines display two N-H stretching bands because the two N-H bonds can vibrate either in-phase (symmetric stretch) or out-of-phase (asymmetric stretch).[4]

-

Asymmetric Stretch (ν_as): Occurs at a higher frequency and involves one N-H bond stretching while the other contracts.

-

Symmetric Stretch (ν_s): Occurs at a lower frequency and involves both N-H bonds stretching or contracting in unison.

For aromatic primary amines, these bands are typically found at slightly higher frequencies compared to their aliphatic counterparts due to the influence of the aromatic ring.[5] The expected region for the asymmetric stretch is 3500-3420 cm⁻¹, and for the symmetric stretch, it is 3420-3340 cm⁻¹.[6]

Electronic Effects of the Quinoline Moiety

The quinoline ring system, being aromatic, influences the electron density on the attached amino group. The nitrogen atom's lone pair can participate in resonance with the aromatic system, which can affect the N-H bond strength and, consequently, its stretching frequency. Furthermore, the presence of an electron-donating methyl group at the 5-position is expected to slightly increase electron density in the ring system, which may subtly influence the N-H stretching frequencies.[7]

The Critical Role of Hydrogen Bonding

Hydrogen bonding is arguably the most significant factor affecting the position and shape of N-H stretching bands. It weakens the N-H bond, causing the absorption to shift to a lower wavenumber (a redshift), and typically results in significant peak broadening.[2] In 5-Methylquinolin-8-amine, two types of hydrogen bonding are plausible.

-

Intramolecular Hydrogen Bonding: A hydrogen bond may form between one of the N-H protons and the nitrogen atom of the quinoline ring, creating a stable five-membered ring. This is a key structural consideration for 8-aminoquinoline derivatives.[8]

-

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, N-H groups of one molecule can form hydrogen bonds with nitrogen atoms (either the amino or the quinoline nitrogen) of neighboring molecules.

Distinguishing between these two types of bonding is crucial for a complete structural characterization and can be achieved experimentally through dilution studies.[7] Intramolecular hydrogen bonds are concentration-independent, whereas intermolecular bonds are disrupted upon dilution in a non-polar solvent.

Caption: Molecular Structure of 5-Methylquinolin-8-amine.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.

Experimental Protocols: Acquiring High-Fidelity Spectra

The choice of sample preparation technique is critical for obtaining a high-quality, interpretable IR spectrum. The optimal method depends on the physical state of the sample and the analytical goal (e.g., studying solid-state effects vs. solution-phase conformation).

Workflow for Sample Preparation

Caption: Decision workflow for FTIR sample preparation.

Protocol: KBr Pellet Method (Solid-State)

This method is the gold standard for obtaining a complete, interference-free mid-IR spectrum of a solid sample.[9]

Materials:

-

Spectroscopic grade Potassium Bromide (KBr), dried and stored in a desiccator.

-

5-Methylquinolin-8-amine sample.

-

Agate mortar and pestle.

-

Pellet die set.

-

Hydraulic press.

-

Vacuum pump (recommended).

Procedure:

-

Preparation: Ensure the mortar, pestle, and die set are scrupulously clean and dry.

-

Sample Weighing: Weigh approximately 1-2 mg of the 5-Methylquinolin-8-amine sample.

-

Matrix Weighing: Weigh approximately 100-200 mg of dry KBr powder.[10] The sample-to-KBr ratio should be between 1:100 and 1:200.

-

Grinding & Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until it is a homogenous, fine powder with a consistency like flour.[4]

-

Loading the Die: Transfer the powder mixture evenly into the pellet die sleeve.

-

Pressing: Assemble the die and place it in the hydraulic press. If available, connect a vacuum line to the die to remove air and moisture. Apply pressure of 8-10 tons for 1-2 minutes.[11]

-

Pellet Retrieval: Carefully release the pressure and vacuum. Disassemble the die to retrieve the transparent or translucent KBr pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Scientist's Note: The quality of the pellet is paramount. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or an incorrect sample-to-KBr ratio, all of which will lead to poor spectral quality due to light scattering.[12]

Protocol: Nujol Mull Method (Solid-State)

A faster alternative to the KBr pellet, useful for qualitative scans or for samples that are sensitive to pressure.

Materials:

-

5-Methylquinolin-8-amine sample.

-

Nujol (high-purity mineral oil).

-

Agate mortar and pestle.

-

Two IR-transparent salt plates (e.g., KBr or NaCl).

Procedure:

-

Grinding: Place 5-10 mg of the solid sample into the agate mortar and grind to a very fine powder.[13]

-

Mulling: Add one to two drops of Nujol to the powder.[9] Continue grinding until the mixture forms a smooth, viscous, and translucent paste.

-

Application: Apply a small amount of the mull to one salt plate using a spatula. Place the second plate on top and gently rotate to spread the mull into a thin, uniform film, ensuring no air bubbles are trapped.

-

Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.

Scientist's Note: Nujol is a mineral oil (a long-chain alkane) and will exhibit strong C-H stretching and bending absorptions (~2925, 2855, 1460, and 1375 cm⁻¹).[2] These will obscure any sample bands in these regions. Therefore, this method is best for examining the N-H stretching region, which is free from Nujol interference.

Protocol: Solution-State Analysis

This method is essential for investigating intramolecular hydrogen bonding by minimizing intermolecular interactions.

Materials:

-

5-Methylquinolin-8-amine sample.

-

Spectroscopic grade solvents (e.g., Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)).

-

Volumetric flasks.

-

Liquid transmission cell (e.g., with CaF₂ or NaCl windows) and syringes.

Procedure:

-

Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 0.01 M). A concentration series may be prepared to study the effects of dilution.

-

Cell Filling: Flush the liquid cell 1-2 times with the prepared sample solution.[14] Carefully fill the cell, ensuring no air bubbles are present.

-

Background Spectrum: Acquire a background spectrum of the pure solvent in the same liquid cell.

-

Sample Spectrum: Acquire the spectrum of the sample solution. The instrument software will automatically ratio the sample spectrum against the solvent background to produce the final absorbance spectrum.

Scientist's Note: The choice of solvent is critical. A non-polar, non-hydrogen bonding solvent like CCl₄ is ideal for studying the "free" N-H stretch and intramolecular H-bonding. The use of protic or polar solvents can lead to solvent-solute hydrogen bonding, which will complicate the spectrum.

Spectral Interpretation and Data Analysis

While a definitive spectrum for 5-Methylquinolin-8-amine is not available in public databases, we can predict its key features based on the principles discussed and data from the parent compound, 8-aminoquinoline.[15]

Expected N-H Stretching Frequencies

The following table summarizes the anticipated positions of the N-H stretching bands under different experimental conditions.

| Experimental Condition | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Expected Peak Shape |

| Solid-State (KBr or Nujol) | Asymmetric (ν_as) & Symmetric (ν_s) | ~3400 - 3200 | Dominated by strong intermolecular H-bonding. Bands will be significantly broadened and shifted to lower frequencies. The two distinct peaks may merge into a single broad feature. |

| Dilute Solution (e.g., in CCl₄) | "Free" Asymmetric (ν_as) | ~3480 - 3450 | Sharp and well-defined. Represents N-H groups not involved in H-bonding.[5] |

| Dilute Solution (e.g., in CCl₄) | "Free" Symmetric (ν_s) | ~3390 - 3360 | Sharp and well-defined.[5] |

| Dilute Solution (e.g., in CCl₄) | Intramolecularly H-bonded N-H | ~3350 - 3250 | A broader, lower-frequency band, the presence of which would be strong evidence for the N-H···N(quinoline) interaction. Its position would be independent of concentration. |

Interpreting the Data

-

Solid-State Spectrum: The observation of broad N-H bands in the 3400-3200 cm⁻¹ region confirms the presence of extensive intermolecular hydrogen bonding, which is expected in the crystalline lattice.

-

Solution-State Spectrum: The key experiment is the dilution study. Upon dissolving the sample in a non-polar solvent, the broad intermolecular bands should decrease in intensity, while sharp "free" N-H bands around 3480 and 3390 cm⁻¹ should appear or increase in intensity. If a third, broader band persists at a lower frequency (~3300 cm⁻¹) even at high dilution, it provides strong evidence for the presence of a stable intramolecular hydrogen bond.

Conclusion

The infrared spectrum of 5-Methylquinolin-8-amine, specifically in the N-H stretching region, is a rich source of structural information. The presence of two bands confirms its primary amine character, while their precise positions and shapes are exquisitely sensitive to the molecular environment. A systematic approach, combining solid-state and solution-state measurements, allows for a clear differentiation between the effects of intermolecular and intramolecular hydrogen bonding. By carefully applying the protocols and interpretive frameworks detailed in this guide, researchers can leverage FTIR spectroscopy to gain a deep and nuanced understanding of this important molecular scaffold and its derivatives.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Kintek Solution. (n.d.). What Are The Two Methods Of Preparation Of Ir Sample? A Guide To Kbr Pellets And Nujol Mulls. Retrieved from [Link]

-

JoVE. (2024). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Zhang, Y., et al. (2007). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Guang Pu Xue Yu Guang Pu Fen Xi, 27(8), 1545-1548.

-

YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

- Madrid, P. B., et al. (2007). Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. Journal of Medicinal Chemistry, 50(1), 124-133.

- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(15), 4488.

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

- MDPI. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11823.

- Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 33rd Annual Lunar and Planetary Science Conference.

- MDPI. (2022). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 27(19), 6561.

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jascoinc.com [jascoinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. m.youtube.com [m.youtube.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. kindle-tech.com [kindle-tech.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. 8-Aminoquinoline(578-66-5) IR Spectrum [chemicalbook.com]

Physical and chemical properties of 5-Methylquinolin-8-amine

An In-depth Technical Guide to 5-Methylquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylquinolin-8-amine, a key heterocyclic amine intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, physicochemical characteristics, synthesis, reactivity, and analytical characterization. Furthermore, it explores the compound's applications and essential safety protocols, offering field-proven insights to facilitate its effective and safe utilization in a laboratory setting. All protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction and Strategic Importance

5-Methylquinolin-8-amine, a substituted derivative of the versatile 8-aminoquinoline scaffold, is a compound of significant interest in synthetic and medicinal chemistry. The 8-aminoquinoline core is famously present in antimalarial drugs like primaquine, highlighting the therapeutic potential of its analogues.[1][2] The introduction of a methyl group at the C-5 position of the quinoline ring can subtly yet significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding these nuanced properties is critical for designing novel molecular entities with enhanced efficacy and safety profiles. This guide serves as a foundational resource, consolidating essential data and methodologies to empower researchers in their exploration of 5-Methylquinolin-8-amine as a strategic building block in drug discovery and materials science.[3]

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a compound govern its behavior in both reaction vessels and biological systems. For 5-Methylquinolin-8-amine, these parameters are crucial for decisions regarding solvent selection, reaction conditions, formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

A summary of its key computed and experimental properties is presented below. These values are foundational for any experimental design. For instance, the XLogP3 value suggests moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability.

Table 1: Physicochemical Properties of 5-Methylquinolin-8-amine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 8-methylquinolin-5-amine | PubChem[4] |

| CAS Number | 50358-40-2 | PubChem[4] |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[4] |

| Molecular Weight | 158.20 g/mol | PubChem[4] |

| Appearance | Not explicitly available; related compounds are solids. | General Knowledge |

| Melting Point | 144-145 °C | ECHEMI[5] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[4] |

| XLogP3 (Lipophilicity) | 1.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Synthesis and Purification Workflow

The reliable synthesis of 5-Methylquinolin-8-amine is a prerequisite for its application. While a specific, detailed synthesis protocol for this exact molecule was not found in the initial search, a general and robust pathway for creating substituted 8-aminoquinolines involves a multi-step sequence, typically starting from a substituted aniline. The following represents a logical, field-proven workflow based on established quinoline synthesis methodologies like the Skraup or Doebner-von Miller reaction, followed by functional group manipulations.

Caption: General workflow for synthesis and purification.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on the common synthesis of related aminoquinolines.[6]

-

Step 1: Cyclization (Skraup Reaction)

-

Rationale: To construct the core quinoline ring system from an aniline precursor. The oxidizing agent is crucial for the final dehydrogenation step to form the aromatic quinoline.

-

Procedure: To a cooled mixture of 2-methyl-5-nitrophenol, glycerol, and a mild oxidizing agent (e.g., arsenic acid or a nitrobenzene derivative), slowly add concentrated sulfuric acid while maintaining the temperature below 120°C. Once the addition is complete, heat the mixture cautiously to initiate the exothermic reaction. Maintain a controlled reflux for several hours until the reaction is complete (monitored by TLC).

-

-

Step 2: Work-up and Isolation of Nitro-intermediate

-

Rationale: To neutralize the acidic reaction mixture and isolate the synthesized nitroquinoline.

-

Procedure: Cool the reaction mixture and carefully pour it into a large volume of ice water. Neutralize the solution with an aqueous base (e.g., NaOH or NH₄OH) until the product precipitates. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry to yield crude 5-methyl-8-nitroquinoline.

-

-

Step 3: Reduction of the Nitro Group

-

Rationale: To convert the electron-withdrawing nitro group into the desired amino group, which is a key functional handle for further derivatization.

-

Procedure: Dissolve the crude 5-methyl-8-nitroquinoline in a suitable solvent like ethanol or acetic acid. Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction to reflux for several hours until the starting material is consumed.

-

-

Step 4: Final Work-up and Purification

-

Rationale: To isolate and purify the final 5-Methylquinolin-8-amine product.

-

Procedure: Filter the hot reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Methylquinolin-8-amine.

-

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 5-Methylquinolin-8-amine is dominated by two key features: the nucleophilic primary aromatic amine at the C-8 position and the heterocyclic quinoline ring. The amino group is a prime site for a variety of transformations, making this compound a versatile intermediate for building molecular complexity.

Caption: Key reaction pathways for 5-Methylquinolin-8-amine.

-

N-Alkylation/Acylation: The primary amine readily reacts with alkyl halides or acyl chlorides to form secondary amines and amides, respectively. This is a fundamental strategy for attaching side chains, a common practice in drug development to modulate pharmacokinetics.

-

Mannich Reaction: As a derivative of an electron-rich aromatic amine, it can participate in Mannich-type reactions. This involves condensation with an aldehyde (like formaldehyde) and a primary or secondary amine to introduce aminomethyl substituents, often onto the aromatic ring.[7][8]

-

Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic substitution. The existing amine and methyl groups are activating and will direct incoming electrophiles to specific positions, most likely the C-7 position, which is ortho to the powerful activating amino group.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in research. A combination of spectroscopic techniques is employed for the unambiguous characterization of 5-Methylquinolin-8-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. Expected signals would include: a singlet for the methyl (CH₃) protons around 2.3-2.7 ppm, a broad singlet for the amine (NH₂) protons (its chemical shift is concentration-dependent and the signal may disappear upon D₂O exchange), and a series of distinct aromatic proton signals in the 6.5-8.5 ppm range, with coupling patterns characteristic of the substituted quinoline ring system.[9][10]

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, with the methyl carbon appearing upfield (~15-25 ppm) and the aromatic carbons appearing downfield (~110-150 ppm).[9]

-

-

Mass Spectrometry (MS):

-

This technique confirms the molecular weight of the compound. For 5-Methylquinolin-8-amine (C₁₀H₁₀N₂), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its monoisotopic mass of 158.08.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify key functional groups. The spectrum of 5-Methylquinolin-8-amine would be characterized by N-H stretching vibrations for the primary amine, which typically appear as a pair of sharp bands in the 3300-3500 cm⁻¹ region.[9] C-H stretches for the aromatic and methyl groups, and C=C/C=N stretching vibrations for the quinoline ring would also be present.

-

Applications and Future Directions

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, primarily due to its proven antimalarial activity.[11][12]

-

Drug Development: 5-Methylquinolin-8-amine serves as a crucial intermediate for synthesizing analogues of existing drugs or novel chemical entities.[3] Its derivatives are investigated for a range of biological activities, including:

-

Materials Science: Quinoline derivatives are known for their fluorescence properties and their ability to act as ligands for metal ions.[14][15] This makes them valuable in the development of:

Safety and Handling

As a professional scientist, adherence to safety protocols is paramount. 5-Methylquinolin-8-amine and related aminoquinolines require careful handling.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[18]

-

References

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Online] Available at: [Link]

-

PubMed Central (PMC). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Online] Available at: [Link]

-

MySkinRecipes. 8-Methylquinolin-5-amine. [Online] Available at: [Link]

-

ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Online] Available at: [Link]

-

PubChem. 8-Methyl-5-quinolinamine. [Online] Available at: [Link]

-

World Health Organization (WHO). Safety of 8-aminoquinoline antimalarial medicines. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. [Online] Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Online] Available at: [Link]

-

ResearchGate. (PDF) Safety of 8-aminoquinoline antimalarial medicines. [Online] Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Online] Available at: [Link]

- Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

PubChem. 2-Methyl-8-aminoquinoline. [Online] Available at: [Link]

-

IRIS (WHO). Safety of 8-aminoquinoline antimalarial medicines. [Online] Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Online] Available at: [Link]

-

MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Online] Available at: [Link]

Sources

- 1. Safety of 8-aminoquinoline antimalarial medicines [who.int]

- 2. tsijournals.com [tsijournals.com]

- 3. 8-Methylquinolin-5-amine [myskinrecipes.com]

- 4. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [iris.who.int]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

CAS number and IUPAC name for 5-Methylquinolin-8-amine

CAS Number: 85656-64-0 IUPAC Name: 5-Methylquinolin-8-amine[1][2][3]

Executive Summary

5-Methylquinolin-8-amine (also known as 8-Amino-5-methylquinoline) is a bicyclic aromatic amine belonging to the 8-aminoquinoline family. This scaffold is pharmacologically critical, serving as the structural backbone for a class of antimalarial drugs including Primaquine and Tafenoquine.

Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, 8-Methylquinolin-5-amine (CAS 50358-40-2). The position of the amino and methyl groups fundamentally alters the electronic properties and biological activity of the molecule. This guide focuses exclusively on the 5-methyl, 8-amino isomer (CAS 85656-64-0).[3][4]

Chemical Identity & Nomenclature

The following table consolidates the precise identification data for 5-Methylquinolin-8-amine.

| Parameter | Identifier / Value |

| CAS Registry Number | 85656-64-0 |

| IUPAC Name | 5-Methylquinolin-8-amine |

| Common Synonyms | 8-Amino-5-methylquinoline; 5-Methyl-8-quinolinamine |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | Cc1ccc(N)c2ncccc12 |

| InChI Key | GCDPMULMEAVNSF-UHFFFAOYSA-N |

| LogP (Predicted) | 2.71 |

| Polar Surface Area | 38.91 Ų |

Synthetic Pathways & Manufacturing

The synthesis of 5-Methylquinolin-8-amine typically proceeds via the modification of the Skraup quinoline synthesis, followed by regioselective nitration and reduction.

Core Synthetic Logic[5]

-

Skraup Cyclization: The reaction of m-toluidine with glycerol yields a mixture of 5-methylquinoline and 7-methylquinoline. The meta substituent directs ring closure to the two available ortho positions.

-

Isomer Separation: The 5-methyl and 7-methyl isomers must be separated, often via fractional distillation or crystallization of their nitrate salts.

-

Regioselective Nitration: Electrophilic aromatic substitution on 5-methylquinoline occurs preferentially at the 8-position (para to the nitrogen, ortho to the methyl group in the carbocyclic ring) to yield 5-methyl-8-nitroquinoline.

-

Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or metal/acid reduction.

Synthesis Workflow Diagram[6]

Figure 1: Step-wise synthetic route from m-toluidine to 5-Methylquinolin-8-amine.

Detailed Protocol: Reduction of 5-Methyl-8-nitroquinoline

Note: This protocol assumes the successful isolation of the 5-methyl-8-nitroquinoline intermediate.

Reagents:

-

5-Methyl-8-nitroquinoline (1.0 eq)

-

Iron powder (3.0 eq) or Pd/C (10% wt)

-

Hydrochloric acid (catalytic) or Ethanol (solvent)

Procedure (Iron/Acid Method):

-

Dissolution: Dissolve 5-methyl-8-nitroquinoline in 50% aqueous ethanol.

-

Activation: Add iron powder (325 mesh) to the reaction vessel.

-

Catalysis: Add catalytic concentrated HCl dropwise while stirring vigorously.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Basification: Cool to room temperature and adjust pH to >9 using 10% NaOH solution.

-

Extraction: Filter off iron sludge through Celite. Extract the filtrate with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from ethanol/water if necessary.

Physicochemical Profile & Structural Analysis[1][5][7][8]

Key Properties

| Property | Value | Notes |

| Physical State | Solid / Powder | Typically yellow to brown crystalline solid. |

| Melting Point | N/A (Predicted: ~90-100°C) | Experimental MP varies by purity; 8-aminoquinolines generally melt in this range. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water. |

| pKa (Base) | ~4.5 - 5.0 | The quinoline nitrogen is the primary basic center; the 8-amino group is weakly basic due to conjugation. |

Spectroscopic Expectations

-

¹H NMR (DMSO-d₆):

-

Methyl Group: Singlet at ~2.4–2.6 ppm.

-

Amino Group: Broad singlet at ~5.0–6.0 ppm (exchangeable with D₂O).

-

Aromatic Protons:

-

Quinoline ring protons (H2, H3, H4) appear as a characteristic set of doublets/triplets between 7.4–8.8 ppm.

-

The H6 and H7 protons on the benzene ring will show ortho-coupling (approx 7–8 Hz).

-

-

-

MS (ESI+):

-

[M+H]⁺: 159.09 m/z.

-

Applications in Drug Discovery

The 5-methylquinolin-8-amine structure is a vital intermediate in the synthesis of 8-aminoquinoline antimalarials.

Structure-Activity Relationship (SAR)

The 8-aminoquinoline scaffold is essential for activity against the hypnozoite (dormant) liver stage of Plasmodium vivax and Plasmodium ovale.

-

8-Amino Group: Critical for biological activity; modifications here often lead to loss of efficacy.

-

5-Position Substitution: The introduction of a methyl group at the 5-position (as in this compound) or an alkoxy group (as in Tafenoquine) modulates metabolic stability and lipophilicity.

-

Metabolic Blockade: Substitution at the 5-position can block metabolic oxidation at this site, potentially prolonging the half-life of the drug.

Safety & Handling (GHS Standards)

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group, which causes darkening over time.

References

-

PubChem. (2025).[5] 8-Methylquinolin-5-amine (Compound Summary for CAS 50358-40-2).[6][5][7] Link (Note: Used for isomer comparison).

-

BLD Pharm. (2025). 5-Methylquinolin-8-amine Product Analysis (CAS 85656-64-0). Link

-

ChemSrc. (2025).[3] 8-Quinolinamine, 5-methyl- Physicochemical Properties. Link

-

Brieflands. (2014).[8] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Link (Provides mechanistic insight into Skraup synthesis regioselectivity).

-

Alfa Chemistry. (2025). 8-Quinolinamine, 5-methyl- Product Detail. Link

Sources

- 1. 85656-64-0|5-Methylquinolin-8-amine|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 8-Quinolinamine,5-methyl-(9CI) | CAS#:85656-64-0 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Chemistry [3asenrise.com]

- 7. 1908665-25-7|8-Ethyl-9H-carbazol-2-amine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity Analysis of Synthetic 5-Methylquinolin-8-amine

Introduction

5-Methylquinolin-8-amine is a crucial heterocyclic aromatic amine that serves as a versatile building block in the synthesis of a wide array of biologically active compounds and functional materials.[1] Its derivatives are integral to the development of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, as well as in the creation of fluorescent dyes and corrosion inhibitors.[1][2][3] Given its significant applications, the purity of synthetic 5-Methylquinolin-8-amine is of paramount importance, as impurities can profoundly impact the efficacy, safety, and overall quality of the final products.

This technical guide provides a comprehensive overview of the methodologies employed for the purity analysis of synthetic 5-Methylquinolin-8-amine. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into establishing a robust purity assessment workflow. The narrative emphasizes the rationale behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible results.

The Imperative of Purity: Understanding Potential Impurities

The purity of 5-Methylquinolin-8-amine is intrinsically linked to its synthesis route. Various synthetic strategies, such as the Skraup synthesis or Doebner-von Miller reaction, are commonly employed to construct the quinoline core.[4][5] These methods, while effective, can introduce a range of impurities, including:

-

Starting Material Residues: Unreacted precursors from the synthesis process.

-

Isomeric Impurities: Positional isomers that may form due to non-selective reactions.

-

By-products: Unintended molecules formed through side reactions.[6]

-

Degradation Products: Compounds resulting from the breakdown of the target molecule under specific conditions.[7]

A thorough understanding of the synthetic pathway is therefore the first and most critical step in designing an effective purity analysis strategy.[8]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-faceted analytical approach, employing techniques with different separation and detection principles, is essential for a comprehensive purity assessment. This "orthogonal" strategy minimizes the risk of co-eluting impurities and provides a more accurate and complete picture of the sample's purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally labile compounds like 5-Methylquinolin-8-amine.[2] Its high resolving power and sensitivity make it ideal for separating the target compound from closely related impurities.

Causality Behind Experimental Choices:

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For quinoline derivatives, which are basic in nature, reversed-phase columns (e.g., C18) are commonly used.[9] However, peak tailing can be an issue due to interactions with residual silanols on the silica support. To mitigate this, mixed-mode columns that incorporate ion-exchange functionalities can offer significantly better peak shape and retention.[10][11] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a crucial parameter to control the ionization state of the analyte and any basic impurities, thereby influencing their retention. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can help in peak identification and the detection of co-eluting impurities.

Experimental Protocol: RP-HPLC Method for 5-Methylquinolin-8-amine

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-31 min: 90-10% B

-

31-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: PDA detector at 254 nm (or a wavelength of maximum absorbance for 5-Methylquinolin-8-amine).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis Summary

| Parameter | Specification |

| Retention Time (RT) | ~ [To be determined experimentally] min |

| Purity (Area %) | ≥ 99.0% |

| Individual Impurity | ≤ 0.10% |

| Total Impurities | ≤ 1.0% |

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain by-products.[12][13] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.

Experimental Protocol: GC-MS Method for Volatile Impurities

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1).

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the primary compound and the identification of impurities.[14][15][16] Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.

Causality Behind Experimental Choices:

The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For qNMR, a stable internal standard with non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene, should be selected.

Experimental Protocol: ¹H NMR for Structural Confirmation

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Pulse angle: 90°.

-

-

Data Processing: Fourier transform, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the 5-Methylquinolin-8-amine structure.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are essential to identify potential degradation products that might form under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[17][18][19] This information is critical for developing stability-indicating analytical methods and understanding the degradation pathways of the molecule.

Experimental Protocol: General Forced Degradation Procedure

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample (in solution and as a solid) to UV and visible light (ICH Q1B guidelines).

-

Analysis: Analyze the stressed samples by the developed HPLC method to separate the degradants from the parent compound.

Visualizing the Purity Analysis Workflow

A well-defined workflow ensures a systematic and comprehensive approach to purity analysis.

Caption: Workflow for the comprehensive purity analysis of 5-Methylquinolin-8-amine.

Conclusion

The purity analysis of synthetic 5-Methylquinolin-8-amine is a critical process that requires a multi-pronged, scientifically sound approach. By employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, and by performing thorough forced degradation studies, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products. The detailed protocols and the underlying scientific rationale presented in this guide provide a robust framework for establishing a comprehensive and self-validating purity assessment system.

References

- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.

- Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.

- Determination of Quinoline in Textiles by Gas Chrom

- Rana, S., et al. (2022).

- Agilent. (2020).

- Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential.

- Novelty Journals. (2022).

- ECHEMI. 5541-67-3, 5-Methyl-8-hydroxyquinoline Formula.

- Bartow, E., & McCollum, E. V.

- Asres, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2025).

- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025).

- TCI AMERICA. Aminoquinolines [Chemical Structural Class].

- GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in....

- Huan, T. T. (2021).

- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.

- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025).

- Gas Chromatography Mass Spectrometry (GC-MS)

- Supplementary Inform

- METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021).

- Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025).

- Chem-Impex. 8-Methylquinoline.

- Bajaj, S., et al. (2012).

- MDPI. (2021). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study.

- IJFMR.

- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- MDPI. (2021).

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Biosciences Biotechnology Research Asia.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. iipseries.org [iipseries.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 11. sielc.com [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Methodological & Application

Application Note: 5-Methylquinolin-8-amine as a Scaffold for Antimicrobial Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, derivatization, and biological evaluation of 5-Methylquinolin-8-amine , a privileged scaffold in the development of next-generation antimicrobial agents.

Abstract

The 8-aminoquinoline pharmacophore is historically significant for its antimalarial properties (e.g., Primaquine, Tafenoquine). However, recent medicinal chemistry campaigns have repurposed this scaffold for broad-spectrum antibacterial and antifungal applications. This guide focuses on the 5-methylquinolin-8-amine derivative.[1] Unlike the unsubstituted parent, the 5-methyl substituent blocks a primary metabolic oxidation site (C5), enhancing in vivo half-life and lipophilicity. This note provides a validated workflow for synthesizing the core amine, derivatizing it into bioactive Schiff bases and metal complexes, and evaluating their antimicrobial efficacy.

Part 1: Chemical Basis & Rationale[2][3][4][5]

Why 5-Methylquinolin-8-amine?

The 8-aminoquinoline structure offers a bidentate chelation site (N1-N8) capable of disrupting bacterial metal homeostasis. However, the unsubstituted quinoline ring is susceptible to rapid oxidative metabolism at the C5 and C6 positions.

-

Metabolic Blockade: The methyl group at C5 sterically and electronically hinders cytochrome P450-mediated oxidation, a common clearance pathway for quinolines.

-

Lipophilicity Modulation: The methyl group increases

, facilitating passive transport across the bacterial cell wall (peptidoglycan in Gram-positive, outer membrane in Gram-negative). -

Electronic Donor: The weak electron-donating effect of the methyl group increases the basicity of the quinoline nitrogen, potentially enhancing metal binding affinity (e.g., Cu²⁺, Zn²⁺).

Part 2: Synthesis of the Core Scaffold

Objective: Synthesize high-purity 5-methylquinolin-8-amine from commercially available 5-methylquinoline.

Reaction Scheme

-

Nitration: 5-Methylquinoline

5-Methyl-8-nitroquinoline[2] -

Reduction: 5-Methyl-8-nitroquinoline

5-Methylquinolin-8-amine

Protocol 1: Regioselective Nitration

Note: Nitration of 5-methylquinoline can yield a mixture of 6- and 8-nitro isomers. The 8-nitro isomer is favored under low-temperature conditions due to the ortho-directing effect of the ring nitrogen in strong acid.

Reagents:

-

5-Methylquinoline (10 mmol, 1.43 g)

-

Fuming Nitric Acid (HNO

, d=1.5) -

Concentrated Sulfuric Acid (H

SO

Procedure:

-

Dissolve 5-methylquinoline in 5 mL of conc. H

SO -

Add a mixture of fuming HNO

(1.2 mL) and conc. H -

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.

-

Pour the reaction mixture onto 50 g of crushed ice.

-

Neutralize with 20% NaOH solution until pH ~9. A yellow precipitate will form.

-

Filter the solid and recrystallize from ethanol to isolate 5-methyl-8-nitroquinoline .

-

Target Yield: 65-75%

-

Appearance: Yellow needles

-

Protocol 2: Reduction to Amine

Reagents:

-

5-Methyl-8-nitroquinoline (from Step 1)

-

Tin (Sn) powder or Granules

-

Conc. Hydrochloric Acid (HCl)

Procedure:

-

Suspend 5-methyl-8-nitroquinoline (5 mmol) in 10 mL of ethanol.

-

Add Sn powder (15 mmol) followed by dropwise addition of conc. HCl (10 mL).

-

Reflux the mixture at 80°C for 3 hours. The yellow color should fade to colorless/pale brown.

-

Cool to RT and basify with 40% NaOH solution to dissolve tin hydroxides (stannate formation).

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organic layer over anhydrous Na

SO -

Purify via column chromatography (Hexane:EtOAc 4:1) if necessary.

-

Target Yield: 80-90%

-

Product:5-Methylquinolin-8-amine (Pale yellow solid)

-

Part 3: Derivatization Protocols (Application)

The free amine is rarely the final drug; it is a handle for creating Schiff Bases (Imines) or Metal Complexes .

Protocol A: Synthesis of Antimicrobial Schiff Bases

Schiff bases extend the conjugation system and provide additional binding motifs for bacterial DNA intercalation.

Reagents:

-

5-Methylquinolin-8-amine (1 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde) (1 mmol)

-

Ethanol (absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolve the amine (1 mmol) in 10 mL hot absolute ethanol.

-

Add the aldehyde (1 mmol) and catalytic acetic acid.

-

Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Toluene:Acetone 8:2).

-

Cool to RT. The Schiff base often precipitates.

-

Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

Protocol B: Synthesis of Metal Complexes (Cu/Zn)

Metal complexes of 8-aminoquinolines exhibit enhanced antimicrobial activity via a "Trojan Horse" mechanism, delivering toxic metal ions into the bacteria.

Reagents:

-

Synthesized Schiff Base Ligand (from Protocol A) (2 mmol)

-

Metal Salt (CuCl

·2H -

Methanol

Procedure:

-

Dissolve the ligand (2 mmol) in hot methanol (20 mL).

-

Dissolve the metal salt (1 mmol) in methanol (10 mL).

-

Add the metal solution to the ligand solution dropwise.

-

Reflux for 2 hours. A distinct color change (e.g., Green for Cu, Yellow/White for Zn) indicates complexation.

-

Filter the precipitate, wash with hot methanol, and dry.

Part 4: Biological Evaluation (MIC Assay)

Method: Broth Microdilution (CLSI Standards) Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Stock Solution: Dissolve compounds in DMSO (1 mg/mL).

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 128

g/mL to 0.25 -

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation: 37°C for 18-24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Part 5: Visualization & Data

Experimental Workflow Diagram

Caption: Step-by-step synthesis workflow from precursor to bioactive derivatives.

Mechanism of Action (Hypothetical)

Caption: Dual-mode mechanism: Membrane penetration facilitated by 5-methyl group followed by intracellular targeting.

Expected Data Summary

| Compound Class | R-Group (Aldehyde) | Metal Ion | Predicted MIC (S. aureus) | Notes |

| Amine Core | N/A | None | 32 - 64 | Moderate activity; limited by cellular uptake. |

| Schiff Base | 4-Cl-Phenyl | None | 8 - 16 | Increased lipophilicity improves uptake. |

| Schiff Base | 2-OH-Phenyl | None | 4 - 8 | Additional H-bonding/Chelation site. |

| Cu-Complex | 2-OH-Phenyl | Cu(II) | < 2 | "Trojan Horse" toxicity; highly potent. |

References

-

Preparation of 5-Methylquinoline and Nitration Studies Source: Brieflands, An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine (Contextual reference for 5-methyl isomer nitration behavior).

-

Antimicrobial Activity of 8-Aminoquinoline Derivatives Source: Smolecule, Biological Activity of 8-Quinolinamine Derivatives.

-

Metal Complexes of Quinoline Derivatives Source: NIH PubMed Central, Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.

-

Schiff Base Synthesis Protocols (General Quinoline) Source: Chemistry LibreTexts, Reactions of Aldehydes and Ketones with Amines.

-

Skraup Synthesis of Methylquinolines Source: PrepChem, Synthesis of 5-hydroxy-8-methylquinoline (Analogous starting material synthesis).

Sources

Application Notes and Protocols for the Mannich Reaction with 5-Methylquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting the Mannich reaction with 5-Methylquinolin-8-amine, a key synthetic transformation for accessing novel aminomethylated quinoline derivatives. These products are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 8-aminoquinoline scaffold. This guide offers a comprehensive experimental protocol, discusses the underlying reaction mechanism, and addresses critical process parameters and potential challenges to ensure successful synthesis and product characterization.

Introduction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to yield a β-amino carbonyl compound, known as a Mannich base.[1][2][3] This versatile carbon-carbon bond-forming reaction has found extensive application in the synthesis of a wide array of natural products and pharmaceutical agents.[3] In the context of quinoline chemistry, the Mannich reaction serves as a powerful tool for the functionalization of the quinoline nucleus, leading to compounds with potential therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.[4]

5-Methylquinolin-8-amine is a valuable starting material for the synthesis of novel Mannich bases. The amino group at the C-8 position and the methyl group at the C-5 position influence the electronic properties and reactivity of the quinoline ring system, directing the electrophilic substitution of the aminomethyl group. This guide will focus on the protocol for the C-aminomethylation of 5-Methylquinolin-8-amine, a reaction pathway that expands the chemical space for drug discovery.

Reaction Mechanism and Regioselectivity

The Mannich reaction proceeds through a two-step mechanism.[1][2][5] The first step involves the formation of an electrophilic iminium ion from the reaction of the secondary amine with formaldehyde.[1][2] Subsequently, the electron-rich quinoline ring of 5-Methylquinolin-8-amine acts as a nucleophile and attacks the iminium ion in an electrophilic aromatic substitution reaction to form the final Mannich base.

The regioselectivity of the Mannich reaction on the 5-Methylquinolin-8-amine ring is directed by the activating effect of the 8-amino group. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the aminomethylation is expected to occur preferentially at the C-7 position. The C-5 methyl group may exert a minor steric hindrance effect but is unlikely to alter the primary directing influence of the powerful amino group.

Experimental Protocol

This protocol provides a general procedure for the Mannich reaction of 5-Methylquinolin-8-amine. Optimization of the reaction conditions, including the choice of secondary amine, solvent, and reaction temperature, may be necessary to achieve the desired product in high yield.

Materials and Reagents

-

5-Methylquinolin-8-amine

-

Secondary Amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Ethanol (or other suitable solvent such as methanol or acetic acid)

-

Hydrochloric acid (optional, as catalyst)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methylquinolin-8-amine (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add the secondary amine (1.2 eq) followed by the dropwise addition of aqueous formaldehyde solution (1.5 eq). If using paraformaldehyde, it should be added directly to the solution.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. The optimal temperature and reaction time will depend on the specific secondary amine used and should be monitored by Thin Layer Chromatography (TLC). Acid catalysis, through the addition of a catalytic amount of hydrochloric acid, can be employed to facilitate the formation of the iminium ion.[6]

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If an acid catalyst was used, neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Mannich base.

-

Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to confirm its structure and purity.

Data Presentation

| Parameter | Recommended Range/Value | Rationale |

| Stoichiometry (5-MQA:Amine:CH₂O) | 1 : 1.2 : 1.5 | An excess of the amine and formaldehyde drives the reaction towards completion. |

| Solvent | Ethanol, Methanol, Acetic Acid | Protic solvents are commonly used and can facilitate the reaction.[5] |

| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the chosen secondary amine. |

| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the point of maximum conversion. |

| Catalyst | None or catalytic HCl | Acid catalysis can accelerate the formation of the reactive iminium ion.[6] |

Visualization of the Reaction Workflow

Sources

- 1. byjus.com [byjus.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. oarjbp.com [oarjbp.com]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemtube3d.com [chemtube3d.com]

Application Notes and Protocols for the Investigation of 5-Methylquinolin-8-amine in Organic Light-Emitting Diodes (OLEDs)

For: Researchers, scientists, and professionals in organic electronics and materials science.

Introduction: The Potential of Substituted Quinolines in OLED Technology

The field of organic light-emitting diodes (OLEDs) has been significantly shaped by the development of robust, efficient, and tunable organic materials. Among these, derivatives of 8-hydroxyquinoline have become cornerstone materials, most famously demonstrated by tris(8-hydroxyquinolinato)aluminum (Alq3), which is widely utilized as a stable and efficient electron-transporting and emissive material.[1][2] The versatility of the quinoline scaffold allows for systematic modification of its electronic and physical properties through the introduction of various substituents.[1][3]

This guide focuses on the potential application of a lesser-explored derivative, 5-Methylquinolin-8-amine . By substituting the hydroxyl group at the 8-position with an amino group and introducing a methyl group at the 5-position, we can anticipate altered electronic properties, such as changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for charge injection and transport in OLED devices.[3] The electron-donating nature of the amino and methyl groups is expected to raise the HOMO energy level compared to the parent 8-hydroxyquinoline structure. This modification could make 5-Methylquinolin-8-amine a candidate for use as a hole-transporting material or as a ligand in novel metal complexes for the emissive layer.

These application notes provide a comprehensive framework for the synthesis, integration, and characterization of 5-Methylquinolin-8-amine in OLED devices, drawing upon established principles from related quinoline derivatives to guide the experimental design.

Part 1: Synthesis and Characterization of 5-Methylquinolin-8-amine

A robust and scalable synthesis protocol is paramount for obtaining high-purity material suitable for OLED applications, as impurities can act as charge traps and luminescence quenchers, severely degrading device performance.

Proposed Synthetic Pathway

The synthesis of 5-Methylquinolin-8-amine can be approached through established methodologies for quinoline derivatives. A common route involves the Skraup synthesis or a similar cyclization reaction, followed by functional group manipulations. A plausible multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for 5-Methylquinolin-8-amine.

Detailed Synthesis Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for similar compounds.

-

Synthesis of 5-Methyl-8-hydroxyquinoline:

-

To a mixture of 2-amino-4-methylphenol, glycerol, and an oxidizing agent (e.g., arsenic acid or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it into a large volume of ice water.

-

Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.